(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine
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Overview
Description
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine is a chemical compound that features a pyrrolidine ring substituted with an ethyl group and a methoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine typically involves the reaction of 1-ethyl-2-pyrrolidinemethanol with 2-methoxybenzylamine under appropriate conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired amine product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin: This compound features a pyridine ring instead of a methoxybenzyl group.
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-(sulfamoylamino)benzamide: This compound has a similar pyrrolidine structure but different substituents.
Uniqueness
(1-Ethyl-pyrrolidin-2-ylmethyl)-(2-methoxy-benzyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl moiety may impart unique reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-10-6-8-14(17)12-16-11-13-7-4-5-9-15(13)18-2/h4-5,7,9,14,16H,3,6,8,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQVJZDBBVUURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.